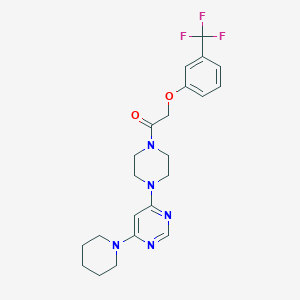

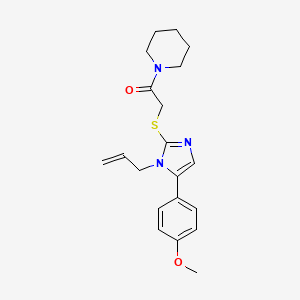

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one is a chemical compound that has been studied extensively in scientific research. It is a member of the quinazoline family of compounds, which have been shown to exhibit a range of biological activities.

科学的研究の応用

Synthesis and Chemical Transformations

Quinazolinone derivatives, including compounds with structural similarities to 6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one, have been synthesized through various chemical transformations. For instance, Kut, Onysko, and Lendel (2020) demonstrated the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, highlighting the versatility of these compounds in organic synthesis Kut, Onysko, & Lendel, 2020.

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal properties of quinazolinone derivatives. Patel et al. (2010) synthesized (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones and evaluated their activities against various bacterial and fungal strains. Their findings suggest that some quinazolinone derivatives exhibit significant antibacterial and antifungal activities Patel, V. Patel, H. Patel, Shaikh, & J. Patel, 2010.

Anti-inflammatory and Analgesic Activities

Quinazolinone derivatives have also been studied for their potential anti-inflammatory and analgesic properties. Rajput and Singhal (2013) synthesized newer quinazolinone analogs and evaluated them for anti-inflammatory and analgesic activities, indicating the potential therapeutic applications of these compounds Rajput & Singhal, 2013.

Anticancer Activity

The anticancer activity of quinazolinone derivatives has been a significant area of research. Noolvi and Patel (2013) focused on synthesizing 2,3,7-trisubstituted quinazoline derivatives and evaluated their anticancer activity, highlighting the potential of quinazolinones as antitumor agents Noolvi & Patel, 2013.

Enzymatic Activity Enhancement

Abass (2007) conducted a study on the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones under phase transfer catalysis (PTC) conditions, examining their effect on α-amylase activity. This research suggests that certain quinazolinone derivatives can enhance enzymatic activities, offering insights into their potential use in biochemical research Abass, 2007.

特性

CAS番号 |

422527-11-5 |

|---|---|

製品名 |

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |

分子式 |

C13H9ClN2OS2 |

分子量 |

308.8 |

IUPAC名 |

6-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |

InChI |

InChI=1S/C13H9ClN2OS2/c14-8-3-4-11-10(6-8)12(17)16(13(18)15-11)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18) |

InChIキー |

RPHSBTYPHYDZDU-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)

![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2629662.png)

![N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide](/img/structure/B2629663.png)

![2-[(Dimethylamino)methylene]-1,1,1-trimethylhydrazinium iodide](/img/structure/B2629664.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2629665.png)

![N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2629670.png)